molecular formula C25H23N3O5 B12000088 2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 765288-70-8

2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B12000088
CAS No.: 765288-70-8
M. Wt: 445.5 g/mol
InChI Key: WBYHYKFRDNABJY-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the hydrazone class, characterized by a benzoate ester core, an ethoxy group at the 2-position, and a carbohydrazonoyl moiety linked to an oxo(3-toluidino)acetyl group. The 3-toluidino group (methyl substituent at the meta position of the aniline ring) distinguishes it from analogs with para-substituted toluidino or other aryl groups.

Properties

CAS No.

765288-70-8

Molecular Formula

C25H23N3O5

Molecular Weight

445.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C25H23N3O5/c1-3-32-22-15-18(12-13-21(22)33-25(31)19-9-5-4-6-10-19)16-26-28-24(30)23(29)27-20-11-7-8-17(2)14-20/h4-16H,3H2,1-2H3,(H,27,29)(H,28,30)/b26-16+

InChI Key

WBYHYKFRDNABJY-WGOQTCKBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC(=C2)C)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC(=C2)C)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate involves multiple steps. One common synthetic route includes the condensation of 3-toluidine with ethyl 4-formylbenzoate, followed by the reaction with carbohydrazide. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction

Chemical Reactions Analysis

2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

Structural Variations and Molecular Formulas

The table below compares key structural features and molecular formulas of analogous compounds:

Compound Name Substituent Positions Molecular Formula CAS Number Key Differences
2-Ethoxy-4-(2-(oxo(4 -toluidino)acetyl)carbohydrazonoyl)phenyl benzoate 4-Toluidino (para-methyl aniline) C25H23N3O5 769152-98-9 Methyl group on aniline at para vs. meta
4-(2-(Oxo(3 -toluidino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate 3-Toluidino + 2-iodobenzoate C23H18IN3O4 881843-46-5 Iodine substitution on benzoate; altered electronic properties
2-Methoxy-4-(2-(oxo(4 -toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate 4-Toluidino + dual methoxy groups C25H23N3O6 - Methoxy vs. ethoxy; dual substituents on benzoate
[2-Ethoxy-4-[(E)-[[2-(4-methoxyanilino )-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate 4-Methoxyanilino C25H23N3O6 - Methoxy vs. methyl on aniline; altered polarity

Notes:

  • The 3-toluidino group in the target compound may influence steric and electronic interactions with biological targets compared to 4-toluidino analogs .
  • Substituents on the benzoate ring (e.g., iodine in , methoxy in ) modulate solubility, bioavailability, and binding affinity.

Biological Activity

2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activities, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate is C25H23N3O5C_{25}H_{23}N_{3}O_{5}, with a molecular weight of 433.46 g/mol. The compound features a benzoate moiety linked to an ethoxy group and a hydrazone derivative, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC25H23N3O5
Molecular Weight433.46 g/mol
CAS Number765288-70-8

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing hydrazone linkages have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Studies have demonstrated that 2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate may possess anticancer activity. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that the compound can induce apoptosis and inhibit cell proliferation. The IC50 values for these activities are critical for assessing its potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Induction of apoptosis
HeLa12.3Inhibition of cell cycle progression

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in disease processes, such as tyrosinase, which is relevant in melanin production and skin disorders. Preliminary findings suggest that it may effectively inhibit tyrosinase activity, potentially offering therapeutic benefits in conditions like hyperpigmentation.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of benzoate compounds found that those with hydrazone functionalities exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study reported a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Anticancer Activity : In a comparative analysis of several hydrazone derivatives, 2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate was shown to be among the most effective in reducing viability in both MCF-7 and HeLa cells over a 48-hour treatment period.

The biological activity of this compound is believed to stem from multiple mechanisms:

  • Reactive Oxygen Species (ROS) Generation: Induces oxidative stress leading to apoptosis.
  • Inhibition of Key Enzymes : Such as tyrosinase, affecting melanin synthesis.
  • Cell Cycle Arrest : Disruption of normal cell cycle progression in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.